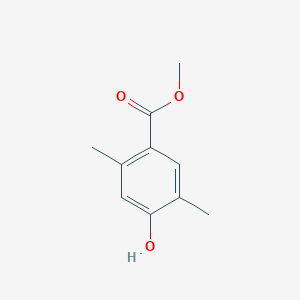

Methyl 4-hydroxy-2,5-dimethylbenzoate

Description

Contextual Significance within the Benzoate (B1203000) Derivative Class

Benzoate derivatives, esters of benzoic acid, are a ubiquitous class of compounds with wide-ranging applications, from food preservatives to pharmaceuticals. researchgate.net The significance of any particular benzoate derivative is largely determined by the nature and position of the substituents on the aromatic ring. These substituents influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby affecting its reactivity and biological activity. researchgate.net

Methyl 4-hydroxy-2,5-dimethylbenzoate is distinguished from simpler benzoates like methylparaben (methyl 4-hydroxybenzoate) by the presence of two additional methyl groups on the benzene (B151609) ring. atamanchemicals.com This alkylation can significantly alter the molecule's lipophilicity and its interaction with biological targets compared to its less substituted counterparts. The specific 2,5-dimethyl substitution pattern is a key area of investigation, as the positioning of these groups can create unique steric and electronic environments that influence the molecule's binding affinity to specific proteins and enzymes. nih.gov

Evolution of Research Themes Pertaining to Hydroxylated and Alkylated Benzoates

The study of hydroxylated and alkylated benzoates has evolved considerably over time. Initially, research was heavily focused on their synthesis and basic chemical characterization. researchgate.net Simple hydroxylated benzoates, such as the parabens, were extensively studied for their antimicrobial properties, leading to their widespread use as preservatives. atamanchemicals.com

Over the decades, research has shifted towards understanding the more nuanced structure-activity relationships of these compounds. Scientists began to systematically modify the substitution patterns on the benzoic acid core to explore how changes in the position and nature of hydroxyl and alkyl groups would affect their biological properties. This led to the discovery of compounds with a wide array of activities, including antioxidant, anti-inflammatory, and even potential anticancer effects. The development of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in this evolution, allowing for the precise characterization of these molecules and their interaction with biological systems. researchgate.net

Rationale for Focused Academic Inquiry on this compound

The specific academic interest in this compound stems from its potential applications in medicinal chemistry, particularly in the fields of neuroinflammation and protein misfolding diseases. The unique arrangement of its substituents is thought to be key to its observed biological activities.

Neuroinflammation Research: Studies have indicated that substituted benzoic acid derivatives can play a role in modulating neuroinflammatory processes. nih.gov Microglia-mediated neuroinflammation is a critical factor in the progression of various neurodegenerative diseases. Research into compounds like this compound is driven by the hypothesis that its specific structure may allow it to interfere with inflammatory pathways in the brain, potentially offering a therapeutic avenue for these conditions. The position of the methyl and hydroxyl groups can influence the molecule's ability to cross the blood-brain barrier and interact with specific targets within the central nervous system.

Inhibition of Transthyretin (TTR) Amyloidogenesis: A significant rationale for the investigation of this compound is its potential as an inhibitor of transthyretin (TTR) amyloidogenesis. TTR is a protein that can misfold and aggregate into amyloid fibrils, leading to a group of diseases known as TTR amyloidosis. The therapeutic strategy involves using small molecules to stabilize the native tetrameric structure of TTR, preventing its dissociation into monomers that are prone to misfolding. The structure of this compound is being explored for its ability to bind to the thyroxine-binding sites of TTR, thereby stabilizing the protein and preventing the initiation of the amyloid cascade. mdpi.com The specific substitution pattern is crucial for optimizing the binding affinity and selectivity for the TTR protein.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-2,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEFUBJGXCSOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626955 | |

| Record name | Methyl 4-hydroxy-2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27023-05-8 | |

| Record name | Methyl 4-hydroxy-2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 4 Hydroxy 2,5 Dimethylbenzoate and Analogues

Established Synthetic Routes to Methyl 4-hydroxy-2,5-dimethylbenzoate

Traditional methods for synthesizing this compound typically rely on well-established reactions that are foundational to organic chemistry. These routes are characterized by their reliability and predictability, often involving the direct modification of a pre-functionalized aromatic core.

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-hydroxy-2,5-dimethylbenzoic acid.

Fischer-Speier Esterification: This acid-catalyzed reaction is a cornerstone of ester synthesis. usm.myiajpr.com It involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). usm.myresearchgate.net The reaction is an equilibrium process, and to drive it towards the product, excess alcohol is used, or the water generated is removed. usm.my For substituted benzoic acids, particularly those with ortho-substituents, the reaction rate can be slower due to steric hindrance. researchgate.net Microwave-assisted conditions have been shown to accelerate this reaction, reducing times and often improving yields. usm.myusm.my

Alkyl Halide Esterification: An alternative route involves the reaction of the carboxylate salt of the hydroxybenzoic acid with an alkyl halide, such as methyl iodide. This is a nucleophilic substitution reaction (Sₙ2) where the carboxylate anion acts as the nucleophile. libretexts.org A base is required to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate. Non-quaternizable tertiary amines are sometimes used in these reactions to facilitate the process in a homogeneous liquid phase. google.com

Below is a table summarizing typical conditions for the Fischer esterification of substituted benzoic acids.

| Parameter | Condition | Rationale/Effect on Yield |

| Alcohol | Methanol | Reactant; used in excess to shift equilibrium. |

| Catalyst | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl, increasing electrophilicity. |

| Temperature | Reflux | Increases reaction rate. |

| Reaction Time | Several hours | Required to reach equilibrium. |

| Water Removal | N/A (excess alcohol) | Drives the reaction toward product formation. |

Functional group interconversion (FGI) provides a versatile strategy for synthesizing the target molecule from more readily available aromatic precursors. imperial.ac.ukfiveable.me This approach involves the transformation of one functional group into another through various chemical reactions, such as oxidation, reduction, or substitution. imperial.ac.ukyoutube.com

A plausible FGI route to 4-hydroxy-2,5-dimethylbenzoic acid (the precursor to the final ester) could start from 2,5-dimethylphenol (B165462). The synthesis would proceed through the following key steps:

Kolbe-Schmitt Reaction: This reaction introduces a carboxyl group onto the phenol (B47542) ring. By treating the sodium salt of 2,5-dimethylphenol (sodium 2,5-dimethylphenoxide) with carbon dioxide under pressure and heat, carboxylation occurs, preferentially at the ortho position to the hydroxyl group, yielding 4-hydroxy-2,5-dimethylbenzoic acid.

Friedel-Crafts Acylation followed by Oxidation: An alternative is to first perform a Friedel-Crafts acylation on 2,5-dimethylanisole (B158103) (the methyl-protected version of 2,5-dimethylphenol) to introduce an acyl group. This acyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent. imperial.ac.uk The protecting methyl group on the phenol is subsequently removed.

Once the 4-hydroxy-2,5-dimethylbenzoic acid precursor is synthesized via FGI, it can be esterified using the methods described in section 2.1.1.

Advanced Synthetic Approaches and Method Development for Benzoate (B1203000) Esters

Modern synthetic chemistry offers more sophisticated strategies for constructing complex molecules like substituted benzoate esters. These methods often provide greater efficiency, control over stereochemistry, and the ability to build molecular diversity rapidly.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. numberanalytics.com The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be used to generate complex ester- and amide-containing molecules, including analogues of hydroxy-dimethylbenzoates. nih.govwikipedia.orgorganic-chemistry.org

The Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. numberanalytics.comchemistnotes.comwikipedia.org If 4-hydroxy-2,5-dimethylbenzoic acid is used as the carboxylic acid component, the resulting product would be a complex ester analogue. The reaction is believed to proceed through a cyclic, non-ionic transition state, especially in aprotic solvents. nih.govorganic-chemistry.org

The Ugi Reaction: This is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding a bis-amide. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate. organic-chemistry.orgbeilstein-journals.org A final Mumm rearrangement yields the stable product. wikipedia.org While the direct product is not a simple benzoate ester, this reaction provides a powerful tool for creating libraries of complex, peptide-like molecules with an embedded benzoate substructure. organic-chemistry.orgnih.gov

The table below illustrates the components of a Passerini reaction for generating a benzoate analogue.

| Carboxylic Acid | Carbonyl Compound | Isocyanide | Product Type |

| 4-hydroxy-2,5-dimethylbenzoic acid | Formaldehyde | tert-Butyl isocyanide | α-(4-hydroxy-2,5-dimethylbenzoyloxy) N-tert-butylacetamide |

| 4-hydroxy-2,5-dimethylbenzoic acid | Benzaldehyde | Cyclohexyl isocyanide | α-(4-hydroxy-2,5-dimethylbenzoyloxy) N-cyclohexyl-phenylacetamide |

Nucleophilic acyl substitution is a fundamental reaction for the formation of carboxylic acid derivatives, including esters. masterorganicchemistry.comlibretexts.org This reaction involves a nucleophile attacking the carbonyl carbon of an acyl compound, leading to the displacement of a leaving group. masterorganicchemistry.comscribd.com The reaction proceeds through a two-step mechanism: nucleophilic addition followed by elimination. openochem.org

Step 1 (Addition): The nucleophile (in this case, methanol) attacks the electrophilic carbonyl carbon of a 4-hydroxy-2,5-dimethylbenzoyl derivative. This breaks the C=O pi bond and forms a tetrahedral intermediate. byjus.comvaia.com

Step 2 (Elimination): The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by ejecting the most stable leaving group. openochem.orgbyjus.com

The reactivity of the carboxylic acid derivative is crucial. Acid chlorides are highly reactive and readily undergo this substitution with alcohols. vaia.com The reaction can be performed by first converting 4-hydroxy-2,5-dimethylbenzoic acid to 4-hydroxy-2,5-dimethylbenzoyl chloride using a reagent like thionyl chloride (SOCl₂), and then reacting the acid chloride with methanol. libretexts.orgvaia.com A weak base like pyridine (B92270) is often added to neutralize the HCl produced during the reaction. pearson.com

| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |

| Acyl Chloride (R-COCl) | Cl⁻ | Very High |

| Acid Anhydride (B1165640) (R-CO-O-COR) | R-COO⁻ | High |

| Ester (R-COOR') | OR'⁻ | Moderate |

| Amide (R-CONH₂) | NH₂⁻ | Low |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. chem-station.comwikipedia.org This strategy uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent like n-butyllithium) to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be "quenched" by reacting it with an electrophile to introduce a new substituent. researchgate.net

The carboxylate group itself can act as a DMG. researchgate.netorganic-chemistry.orgcapes.gov.br For instance, starting with 2,5-dimethylbenzoic acid, treatment with a strong base like s-BuLi in the presence of TMEDA can lead to deprotonation at the 6-position (ortho to the carboxylate). capes.gov.brsemanticscholar.org However, to synthesize this compound, a more strategic approach would involve starting with a precursor like 2,5-dimethylanisole. The methoxy (B1213986) group is a good DMG.

A potential DoM synthesis route could be:

Start with 2,5-dimethylanisole. The methoxy group directs lithiation to the C6 position.

React with n-butyllithium to form the 6-lithio-2,5-dimethylanisole intermediate.

Quench this intermediate with solid carbon dioxide (dry ice), which, after acidic workup, introduces a carboxylic acid group at the 6-position, yielding 6-methoxy-2,5-dimethylbenzoic acid.

The methoxy group can then be demethylated to a hydroxyl group, and the carboxylic acid can be esterified to yield the final product.

This method offers excellent regiocontrol, allowing for the synthesis of highly substituted aromatic compounds that are difficult to prepare using traditional electrophilic aromatic substitution methods. organic-chemistry.orgrsc.org

| Directing Group | Lithiating Agent | Electrophile | Resulting Functional Group |

| -OCH₃ (Methoxy) | n-BuLi | CO₂ (Carbon Dioxide) | -COOH (Carboxylic Acid) |

| -OCOO(NEt₂) (Carbamate) | s-BuLi/TMEDA | I₂ (Iodine) | -I (Iodo) |

| -COOH (Carboxylic Acid) | s-BuLi/TMEDA | (CH₃)₂S₂ (Dimethyl disulfide) | -SCH₃ (Thiomethyl) |

| -CON(iPr)₂ (Amide) | n-BuLi | D₂O (Deuterium Oxide) | -D (Deuterium) |

Cycloaromatization Reactions Involving Pyrones and Alkynes

A powerful strategy for the construction of the benzene (B151609) ring of benzoate analogues involves the cycloaromatization of acyclic precursors. One such method is the rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes, which can be readily accessed from 2-pyrones. researchgate.netnsf.gov This approach offers a versatile route to highly substituted benzoates.

The general strategy begins with the functionalization of a 2-pyrone ring, for instance, through the selective cross-coupling of an alkyne at the C3 position. nsf.gov The resulting 3-alkynyl-2-pyrone then undergoes a selective 1,6-ring opening with a nucleophile, such as sodium cyanide, to generate a 1,3-dien-5-yne intermediate. researchgate.net This intermediate is then primed for the key cycloaromatization step.

The rhodium(I)-catalyzed Hopf cyclization proceeds under milder conditions than the traditional thermal variant. nsf.gov The Lewis acidic Rh(I) complex is thought to coordinate to the alkyne, enhancing its electrophilicity and facilitating a 6-endo-dig cyclization to form the aromatic ring. nsf.gov This process ultimately furnishes the desired substituted benzoate. This methodology is particularly valuable for creating diverse substitution patterns on the benzene ring, which would be more challenging to achieve through traditional electrophilic aromatic substitution reactions.

A proposed mechanistic pathway for this transformation is detailed in the table below:

| Step | Description | Intermediate |

| 1 | Nucleophilic 1,6-addition of a cyanide ion to a 3-alkynyl-2-pyrone. | Acyclic carboxylate intermediate |

| 2 | Trapping of the carboxylate with an electrophile (e.g., methyl iodide) to form the 1,3-dien-5-yne. | 1,3-dien-5-yne |

| 3 | Coordination of a Rh(I) catalyst to the alkyne moiety of the 1,3-dien-5-yne. | Rh(I)-alkyne complex |

| 4 | 6-endo-dig cyclization to form a six-membered ring. | Cyclic rhodium intermediate |

| 5 | Aromatization to yield the substituted benzoate product and regenerate the Rh(I) catalyst. | Substituted benzoate |

This synthetic route showcases a modern approach to aromatic ring synthesis, offering good control over regioselectivity and functional group tolerance.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to minimize environmental impact. Key areas of focus include the use of benign reaction media, sustainable catalysts, and maximizing atom economy.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more environmentally friendly alternatives. For the synthesis of benzoate esters, including this compound, the use of water as a solvent is a highly attractive option. While the reactants may have limited water solubility, techniques such as the use of co-solvents or phase-transfer catalysts can facilitate reactions in aqueous media.

Solvent-free, or solid-state, reactions represent another important green approach. For esterification reactions, grinding the solid reactants together, sometimes with a solid catalyst, can promote the reaction without the need for any solvent. This significantly reduces waste and simplifies product purification. Microwave-assisted synthesis is another energy-efficient technique that can accelerate reaction rates in greener solvents or even under solvent-free conditions.

The use of heterogeneous, reusable catalysts is a cornerstone of green chemistry. Clay minerals, such as montmorillonite, have emerged as effective and sustainable catalysts for a variety of organic transformations, including esterification. These materials are abundant, inexpensive, and environmentally benign.

Clays can function as both Brønsted and Lewis acids. Their acidic sites can be enhanced through ion exchange with various metal cations. For the synthesis of this compound, an acid-activated clay could catalyze the esterification of 4-hydroxy-2,5-dimethylbenzoic acid with methanol. The reaction can often be carried out by refluxing the reactants with the clay catalyst, and the catalyst can be easily recovered by simple filtration and reused multiple times, reducing waste and cost.

The table below summarizes the advantages of using clay-based catalysts in esterification:

| Feature | Description |

| Abundance | Clay minerals are widely available and inexpensive. |

| Low Toxicity | Clays are generally non-toxic and environmentally friendly. |

| Heterogeneity | As solid catalysts, they are easily separated from the reaction mixture. |

| Reusability | Clay catalysts can be recovered and reused for multiple reaction cycles. |

| Tunable Acidity | The catalytic activity can be modified by ion exchange or acid activation. |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.

The synthesis of this compound is typically achieved through the esterification of 4-hydroxy-2,5-dimethylbenzoic acid with methanol. The most common method is the Fischer-Speier esterification, which is catalyzed by a strong acid like sulfuric acid.

The reaction is as follows:

C₉H₁₀O₃ + CH₃OH ⇌ C₁₀H₁₂O₃ + H₂O

The atom economy for this reaction can be calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

For the Fischer esterification of 4-hydroxy-2,5-dimethylbenzoic acid:

Molecular Weight of this compound (C₁₀H₁₂O₃) = 180.20 g/mol

Molecular Weight of 4-hydroxy-2,5-dimethylbenzoic acid (C₉H₁₀O₃) = 166.17 g/mol

Molecular Weight of Methanol (CH₃OH) = 32.04 g/mol

Atom Economy = (180.20 / (166.17 + 32.04)) x 100% ≈ 90.9%

Retrosynthetic Analysis of this compound Molecular Architecture

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected.

The most apparent disconnection is the ester linkage, which points to an esterification reaction as the final step in the forward synthesis. This disconnection simplifies the target molecule into 4-hydroxy-2,5-dimethylbenzoic acid and methanol.

Further disconnection of the carboxylic acid can be approached in a few ways. The carboxyl group can be introduced onto a pre-existing substituted benzene ring via a Kolbe-Schmitt reaction or by carboxylation of an organometallic intermediate. Disconnecting the C-C bond between the aromatic ring and the carboxyl group leads to a substituted phenol.

The methyl groups on the aromatic ring can be introduced through Friedel-Crafts alkylation. A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Disconnection | Precursors |

| This compound | C(acyl)-O bond (Esterification) | 4-hydroxy-2,5-dimethylbenzoic acid and Methanol |

| 4-hydroxy-2,5-dimethylbenzoic acid | C(aryl)-C(carboxyl) bond (Carboxylation) | 2,5-dimethylphenol |

| 2,5-dimethylphenol | C(aryl)-C(methyl) bonds (Friedel-Crafts Alkylation) | Phenol and a methylating agent |

This analysis suggests a synthetic route starting from phenol. Phenol could be doubly alkylated with a methylating agent under Friedel-Crafts conditions to yield 2,5-dimethylphenol. Subsequent carboxylation would produce 4-hydroxy-2,5-dimethylbenzoic acid. The final step would be the esterification of this carboxylic acid with methanol to yield the target molecule, this compound. This retrosynthetic approach provides a logical and feasible pathway for the synthesis of the target compound from simple and readily available starting materials.

Chemical Transformations and Derivatization Studies of Methyl 4 Hydroxy 2,5 Dimethylbenzoate

Reactivity Profiling of the Hydroxyl and Ester Functional Groups

The chemical behavior of Methyl 4-hydroxy-2,5-dimethylbenzoate is largely dictated by the interplay between its phenolic hydroxyl group and the methyl ester functionality. These two groups offer distinct sites for a variety of chemical modifications. The hydroxyl group can engage in nucleophilic reactions, while the ester group is susceptible to transformations like hydrolysis and reduction.

The phenolic hydroxyl group is a prime target for selective modification through esterification and etherification reactions. These transformations are fundamental in altering the compound's physical properties and for creating derivatives for further synthesis.

Esterification: The hydroxyl group can be acylated to form a new ester. This is typically achieved by reacting the compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base. The choice of acylating agent determines the nature of the resulting ester.

Etherification: Conversion of the hydroxyl group to an ether is commonly performed using the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

| Reaction Type | Reagent Class | Product Functional Group |

| Esterification | Acyl Halide / Anhydride | Phenolic Ester |

| Etherification | Alkyl Halide (with base) | Phenolic Ether |

The benzoate (B1203000) portion of the molecule, which includes the methyl ester, can undergo both reduction and oxidation, although these transformations often require more forceful conditions compared to reactions at the hydroxyl group.

Reduction: The methyl ester group can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction converts the benzoate into a substituted benzyl (B1604629) alcohol, a valuable intermediate for further synthetic modifications.

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. The aromatic methyl groups are generally resistant to oxidation but can be converted to carboxylic acids under harsh conditions using strong oxidizing agents like potassium permanganate. Such reactions, however, risk degradation of the aromatic ring.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns

The substitution pattern of the aromatic ring is governed by the directing effects of its existing functional groups: the strongly activating hydroxyl group (-OH), the moderately activating methyl groups (-CH₃), and the deactivating ester group (-COOCH₃). The hydroxyl and methyl groups are ortho, para-directing, while the ester is meta-directing.

Given the positions of the substituents (1-COOCH₃, 2-CH₃, 4-OH, 5-CH₃), the most activated positions for electrophilic aromatic substitution are C3 and C6, which are ortho to the powerful hydroxyl group. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation are expected to occur preferentially at these sites. For instance, nitration of similar phenolic compounds, such as methyl 4-hydroxybenzoate (B8730719), has been achieved using reagents like cerium (IV) ammonium (B1175870) nitrate. researchgate.net

Derivatization Strategies for Structural Modification and Library Synthesis

Derivatization is a key strategy for systematically modifying the structure of this compound to generate a collection of related compounds, or a chemical library, for screening purposes. nih.gov This approach is crucial in fields like drug discovery and materials science.

A common derivatization technique involves reacting the hydroxyl group with a labeling or tagging agent. For example, 4-hydroxybenzoates can be derivatized using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl). researchgate.net This reaction attaches a fluorescent Dansyl group to the phenolic oxygen, which enhances detection in analytical techniques like mass spectrometry. nih.govresearchgate.net Such strategies allow for the creation of diverse molecular probes and facilitate the identification of metabolites. nih.gov

| Derivatization Reagent | Functional Group Targeted | Purpose |

| Dansyl-Cl | Phenolic Hydroxyl | Enhanced detection (fluorescence) |

| Acyl Halides | Phenolic Hydroxyl | Structural modification, prodrug synthesis |

| Alkyl Halides | Phenolic Hydroxyl | Altering solubility and electronic properties |

Investigations into Reaction Kinetics and Mechanistic Pathways

Detailed studies on the reaction kinetics and mechanisms involving this compound provide fundamental insights into its reactivity. For instance, derivatization reactions have been optimized by studying reaction parameters.

In the derivatization of parabens (a class of 4-hydroxybenzoates) with Dansyl-Cl, investigations revealed optimal conditions for the reaction. nih.gov The formation of the derivatized product was found to be most efficient at a reaction temperature of 60 °C and a reaction time of 20 minutes, with acetone (B3395972) being a superior solvent compared to acetonitrile. nih.gov These findings highlight the importance of kinetic studies in optimizing synthetic protocols for creating derivatives.

The mechanism of such reactions typically involves the nucleophilic attack of the phenoxide ion (formed by deprotonation of the hydroxyl group in a basic medium) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonated ester derivative. Understanding these pathways is critical for predicting reaction outcomes and designing new synthetic strategies.

Metabolic Pathways and Biodegradation of Methyl 4 Hydroxy 2,5 Dimethylbenzoate

Microbial Catabolism of Hydroxylated and Alkylated Benzoates

The microbial breakdown of aromatic compounds is a cornerstone of biogeochemical cycles and bioremediation. Bacteria, in particular, have evolved sophisticated enzymatic systems to mineralize a wide array of aromatic molecules, including those with hydroxyl and methyl substitutions. The position of these substituents on the aromatic ring is a critical determinant of the specific catabolic pathway employed and the efficiency of degradation.

The aerobic degradation of aromatic compounds like methyl 4-hydroxy-2,5-dimethylbenzoate is typically initiated by peripheral enzymatic pathways that modify the substituents and prepare the aromatic ring for cleavage. A key step in this process is the dihydroxylation of the benzene (B151609) ring, catalyzed by a class of enzymes known as dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the substrate.

For benzoates, the initial attack is often catalyzed by a benzoate (B1203000) 1,2-dioxygenase, which converts the substrate into a dihydrodiol derivative. This is followed by the action of a dehydrogenase to form a dihydroxy compound, typically a catechol. The resulting substituted catechol is then a substrate for ring-cleavage dioxygenases, which can proceed via two main routes:

Ortho-cleavage (intradiol): The aromatic ring is cleaved between the two hydroxyl groups.

Meta-cleavage (extradiol): The ring is cleaved adjacent to one of the hydroxyl groups.

The choice between the ortho- and meta-cleavage pathways is influenced by the nature and position of the substituents on the aromatic ring. The presence of alkyl groups can sterically hinder the enzymes of one pathway, favoring the other.

A diverse range of microorganisms capable of degrading aromatic compounds has been isolated and characterized. Among the most prominent are species from the genera Rhodococcus and Pseudomonas. These bacteria are known for their metabolic versatility and robustness in various environments.

Rhodococcus species, such as Rhodococcus rhodochrous, are Gram-positive bacteria that exhibit a remarkable ability to degrade a wide variety of xenobiotic compounds, including substituted benzoates. They often possess multiple catabolic pathways for aromatic compounds, allowing them to adapt to different substrates. For instance, Rhodococcus opacus has been shown to degrade benzoate and some of its substituted derivatives. The substrate specificity of the dioxygenases in these organisms is a key factor in their degradative capabilities.

Pseudomonas species are Gram-negative bacteria that are also well-known for their role in the biodegradation of aromatic hydrocarbons. Strains of Pseudomonas putida and Pseudomonas fluorescens have been extensively studied for their metabolism of benzoates and related compounds. For example, the degradation of 3,4-dimethylphenol (B119073) by P. fluorescens has been shown to proceed via the protocatechuate ortho pathway, with the induction of a key enzyme, p-cresol (B1678582) methylhydroxylase, by dimethylphenols. However, it is noteworthy that some studies have indicated that certain isomers, such as 2,5-dimethylphenol (B165462), may be co-metabolized to dead-end products. nih.gov

The following table summarizes some microbial strains involved in the degradation of related aromatic compounds.

| Microbial Strain | Degraded Compound(s) | Key Pathway/Enzyme | Reference |

| Rhodococcus opacus | Benzoate, 3-chlorobenzoate | Benzoate 1,2-dioxygenase | imrpress.com |

| Pseudomonas fluorescens | 3,4-dimethylphenol, p-cresol | Protocatechuate ortho pathway | nih.gov |

| Pseudomonas mendocina | Dimethylphenols, p-cresol | Catechol 2,3-dioxygenase (meta-cleavage) | nih.gov |

| Rhodococcus erythropolis | 2,5-dimethylpyrazine | Monooxygenase | nih.gov |

The identification of metabolites and intermediates is crucial for elucidating the specific steps of a degradation pathway. For substituted benzoates, the initial steps often involve hydroxylation and demethylation reactions prior to ring cleavage.

In the case of this compound, a plausible initial step would be the hydrolysis of the ester group to yield 4-hydroxy-2,5-dimethylbenzoic acid. This could be followed by further hydroxylation of the aromatic ring to form a catechol derivative. Based on studies of similar compounds, the degradation of 3,4-dimethylphenol by Pseudomonas fluorescens leads to the formation of 4-hydroxy-2-methylbenzoic acid as a dead-end product, indicating that complete mineralization does not always occur. nih.gov

Another relevant pathway is the anaerobic metabolism of m-cresol, which has been shown to produce 4-hydroxy-2-methylbenzoic acid as a transient intermediate. nih.gov This suggests that under certain conditions, similar intermediates could be formed from this compound.

The table below lists potential intermediates in the degradation of this compound, based on pathways of related compounds.

| Potential Intermediate | Precursor Compound | Metabolic Process |

| 4-hydroxy-2,5-dimethylbenzoic acid | This compound | Ester hydrolysis |

| 2,5-dimethylcatechol | 4-hydroxy-2,5-dimethylbenzoic acid | Decarboxylation & Hydroxylation |

| 4-hydroxy-2-methylbenzoic acid | 3,4-dimethylphenol | Methyl group oxidation |

In Vivo Metabolic Fate and Biotransformation Pathways in Model Organisms

In mammals, xenobiotic compounds are primarily metabolized in the liver through a series of enzymatic reactions categorized as Phase I and Phase II.

Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups. For this compound, hydrolysis of the ester linkage to form 4-hydroxy-2,5-dimethylbenzoic acid would be a likely initial step. The methyl groups on the aromatic ring could also be subject to hydroxylation by cytochrome P450 enzymes.

Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion. The hydroxyl group of the parent compound or its metabolites could be conjugated with glucuronic acid or sulfate.

Studies on related compounds, such as tolbutamide, in humanized-liver mice have shown that methyl-hydroxylation followed by oxidation to a carboxylic acid is a major metabolic pathway. nih.gov A similar pathway could be plausible for the methyl groups of this compound.

Environmental Fate and Degradation Kinetics in Various Ecosystems

The environmental fate of this compound is influenced by its physicochemical properties and its susceptibility to biotic and abiotic degradation processes. As an alkylated phenolic compound, its persistence in soil and water will depend on factors such as microbial activity, temperature, pH, and the presence of other organic matter.

The degradation kinetics of a compound are often described by its half-life, which is the time required for its concentration to decrease by half. While specific half-life data for this compound are not available, data for related compounds can offer an approximation. For instance, 4-hydroxybenzoic acid is known to be readily biodegradable. oecd.org However, the addition of methyl groups to the aromatic ring can significantly alter the rate of degradation. Alkylated phenols are generally more persistent in the environment than phenol (B47542) itself. nih.gov

The following table provides a qualitative summary of the expected environmental fate of this compound.

| Environmental Compartment | Expected Persistence | Key Degradation Processes |

| Soil | Moderate | Microbial degradation, sorption to organic matter |

| Water | Moderate to High | Microbial degradation, photodegradation |

| Air | Low | Photodegradation by hydroxyl radicals |

Advanced Analytical Techniques for Characterization and Quantification of Methyl 4 Hydroxy 2,5 Dimethylbenzoate

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic methods are essential for separating Methyl 4-hydroxy-2,5-dimethylbenzoate from impurities and other components in a mixture, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. For compounds with similar structures, such as Methyl 4-hydroxybenzoate (B8730719), reversed-phase HPLC methods have been successfully developed. researchgate.netresearchgate.net

A typical HPLC method for a substituted benzoate (B1203000) derivative would utilize a C18 column as the stationary phase due to its hydrophobicity, which is suitable for retaining the aromatic compound. longdom.org The mobile phase often consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer, with the composition adjusted to achieve the desired retention time and peak shape. researchgate.netlongdom.org For instance, a mobile phase of methanol and water (45:55 v/v) with the pH adjusted to 4.8 has been used for the analysis of Methyl 4-hydroxybenzoate. researchgate.net UV detection is commonly employed, with the wavelength set at a maximum absorbance for the compound, such as 254 nm. researchgate.net

Method validation is a critical step to ensure the reliability of the HPLC analysis. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. The linearity is typically established over a concentration range relevant to the intended application. researchgate.net Accuracy is assessed by determining the recovery of the analyte spiked into a blank matrix, while precision is evaluated through the analysis of replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). longdom.org

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (e.g., 50:50 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 258 nm |

| Column Temperature | 30 °C |

| Expected Retention Time | ~ 6-8 minutes |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the trace analysis of this compound and for profiling its metabolites. The sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.

In metabolite profiling studies, GC/MS can be used to identify and quantify metabolites of this compound in biological samples. This often requires a derivatization step to increase the volatility and thermal stability of the metabolites, which may be more polar than the parent compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an ideal technique for the analysis of this compound in complex mixtures, such as environmental samples or biological matrices. researchgate.net The LC system separates the components of the mixture, and the eluent is then introduced into the mass spectrometer for detection.

LC-MS offers several advantages over GC/MS, including the ability to analyze a wider range of compounds, including those that are not volatile or are thermally labile, without the need for derivatization. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for the quantification of the target compound at very low levels. researchgate.net In LC-MS/MS, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. While specific LC-MS data for this compound is available from some commercial suppliers, the detailed parameters are often proprietary. bldpharm.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the number and chemical environment of the hydrogen atoms in the molecule, while ¹³C NMR provides similar information for the carbon atoms.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups attached to the aromatic ring, the methoxy (B1213986) group of the ester, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. While specific NMR data for this compound is not widely published, data for similar compounds such as Methyl 4-hydroxy-3,5-dimethoxy-benzoate can provide an indication of the expected chemical shifts. spectrabase.com Two-dimensional (2D) NMR techniques, such as COSY and HMQC, can be used to establish connectivity between protons and carbons, further confirming the structure. A patent for a related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, highlights the use of HRESIMS and NMR for structural confirmation. google.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | ~ 6.5 - 7.5 | ~ 110 - 160 |

| -OH | Variable | - |

| -COOCH₃ | ~ 3.8 | ~ 52 |

| Ar-CH₃ | ~ 2.2 - 2.4 | ~ 15 - 20 |

| C=O | - | ~ 170 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of the chemical bonds within the molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, the C-O bonds, and the aromatic C-H and C=C bonds. The -OH stretching vibration would appear as a broad band in the region of 3200-3600 cm⁻¹. The C=O stretching of the ester would be a strong, sharp peak around 1700-1730 cm⁻¹.

Raman spectroscopy can provide additional information, particularly for the non-polar bonds and the aromatic ring vibrations. Theoretical and experimental studies on similar molecules, such as methyl 2,5-dichlorobenzoate, have demonstrated the utility of these techniques in assigning the vibrational modes of the molecule. nih.gov The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis that can be used to confirm the presence of key functional groups and to support the structural elucidation of this compound.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | O-H stretch | 3200 - 3600 (broad) |

| C-H (aromatic) | C-H stretch | 3000 - 3100 |

| C-H (methyl) | C-H stretch | 2850 - 3000 |

| C=O (ester) | C=O stretch | 1700 - 1730 (strong) |

| C=C (aromatic) | C=C stretch | 1450 - 1600 |

| C-O (ester) | C-O stretch | 1100 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique allows for the determination of the elemental composition of a molecule with high confidence, distinguishing it from other compounds with the same nominal mass.

For this compound, which has the molecular formula C₁₀H₁₂O₃, the theoretical exact mass can be calculated by summing the masses of its constituent atoms using the most abundant isotopes (¹²C, ¹H, ¹⁶O). This calculation provides a precise value that is a fundamental physicochemical property of the compound.

Theoretical Exact Mass Calculation:

Carbon: 10 × 12.000000 = 120.000000 Da

Hydrogen: 12 × 1.007825 = 12.093900 Da

Oxygen: 3 × 15.994915 = 47.984745 Da

Total (Monoisotopic Mass): 180.078645 Da

In a typical HRMS analysis, a sample of this compound would be ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation. The resulting ions are then guided into a high-resolution mass analyzer, like an Orbitrap or a Time-of-Flight (TOF) analyzer. The instrument measures the m/z value of the molecular ion, typically with an accuracy in the low parts-per-million (ppm) range. An experimentally determined mass that matches the theoretical value within a narrow tolerance (e.g., < 5 ppm) confirms the elemental formula of the compound.

The table below outlines the expected m/z values for the molecular ion and common adducts of this compound that might be observed in an HRMS spectrum.

| Ion Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₃O₃]⁺ | 181.086470 |

| [M+Na]⁺ | [C₁₀H₁₂O₃Na]⁺ | 203.068419 |

| [M+K]⁺ | [C₁₀H₁₂O₃K]⁺ | 219.042357 |

| [M-H]⁻ | [C₁₀H₁₁O₃]⁻ | 179.070820 |

X-ray Crystallography for Solid-State Structural Analysis and Crystal Engineering

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into the packing of molecules in the crystal lattice.

For this compound, a single-crystal X-ray diffraction analysis would yield a comprehensive solid-state structural model. The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and irradiating it with a focused beam of X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the atomic positions can be determined.

The structural data obtained is crucial for:

Unambiguous Structural Confirmation: Providing absolute proof of the compound's constitution and the connectivity of its atoms.

Conformational Analysis: Determining the preferred orientation of the methyl ester and hydroxyl groups relative to the benzene ring.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonds (originating from the hydroxyl group) and van der Waals forces, which govern the crystal packing.

This information is fundamental to crystal engineering , a field focused on designing and synthesizing crystalline materials with desired properties. By understanding the hydrogen bonding motifs and other packing interactions of this compound, it would be possible to predict and design co-crystals or polymorphic forms with modified physical properties like solubility, melting point, and stability.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the table below illustrates the typical parameters that would be determined from such an analysis.

| Crystallographic Parameter | Type of Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The full set of symmetry operations for the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |

| Z (Molecules per unit cell) | The number of molecules contained within one unit cell. |

| Bond Lengths and Angles | Precise measurements of intramolecular geometry. |

| Hydrogen Bond Geometry | Distances and angles of hydrogen bonds, defining packing motifs. |

Development of Chiral Analytical Techniques for Enantiomeric Purity Determination

Chiral analytical techniques are designed to separate and quantify enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion. Common methods for chiral separation include High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) using a chiral stationary phase or a chiral selector. nih.gov

An analysis of the molecular structure of this compound reveals that the compound is achiral . It possesses a plane of symmetry that bisects the molecule through the hydroxyl group, the ester group, and the C1-C4 axis of the benzene ring. Due to this symmetry, the molecule is superimposable on its mirror image.

Because this compound is an achiral compound, it does not exist as a pair of enantiomers. Therefore, it cannot be resolved into different enantiomeric forms, and the concept of enantiomeric purity is not applicable to this substance. Consequently, the development of chiral analytical techniques for the purpose of determining its enantiomeric purity is unnecessary.

Computational and Theoretical Investigations of Methyl 4 Hydroxy 2,5 Dimethylbenzoate

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Detailed Density Functional Theory (DFT) studies specifically detailing the electronic and structural properties of Methyl 4-hydroxy-2,5-dimethylbenzoate are not prominently available in the reviewed literature. While DFT is a standard method for such analyses, specific research articles presenting these results for this compound could not be located.

Electronic Structure, Molecular Orbitals, and Frontier Orbitals Analysis

Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for this compound have not been found in the search results. Consequently, a detailed analysis of its electronic structure and molecular orbitals cannot be provided.

Prediction of Spectroscopic Parameters (NMR, IR)

Although DFT is commonly used to predict NMR and IR spectroscopic parameters, no studies were found that report the calculated 1H-NMR, 13C-NMR chemical shifts, or the theoretical vibrational frequencies for this compound.

Reaction Mechanism Elucidation and Transition State Analysis

No computational studies focused on the elucidation of reaction mechanisms or transition state analyses involving this compound were identified in the search results.

Molecular Dynamics Simulations and Conformational Analysis

The application of molecular dynamics (MD) simulations to study the conformational landscape and dynamic behavior of this compound has not been reported in the available literature. Such studies are crucial for understanding its flexibility and interaction in a dynamic environment, but specific findings are absent.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

No specific QSAR or QSPR models that include this compound as part of the training or test set were found. While this compound may be a candidate for such modeling due to its biological activities, dedicated studies developing these relationships are not documented in the retrieved results.

Molecular Docking Studies for Ligand-Protein Interactions and Binding Affinity Prediction

This compound has been identified as a potential inhibitor of transthyretin (TTR) amyloid formation, a context where molecular docking is extensively used. However, specific molecular docking studies detailing its binding mode, predicted binding affinity (e.g., in kcal/mol), and key interactions with the amino acid residues of TTR or other protein targets were not available in the search results. While computational approaches are used to study TTR inhibitors, the specific outcomes for this compound are not documented. ingentaconnect.comnih.gov

Cheminformatics and Data Mining Approaches for Benzoate (B1203000) Derivatives

Cheminformatics and data mining have emerged as indispensable tools in modern chemistry and drug discovery, enabling the systematic analysis of large chemical datasets to uncover relationships between molecular structures and their physicochemical properties or biological activities. For the class of benzoate derivatives, these computational approaches have been instrumental in understanding their diverse functionalities, ranging from antimicrobial to antioxidant effects. By leveraging statistical methods and machine learning algorithms, researchers can build predictive models that guide the design of novel benzoate compounds with desired characteristics.

The core of these investigations often lies in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models are mathematical equations that correlate variations in the biological activity or physical properties of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors.

Detailed research findings from various studies on benzoate derivatives have highlighted the significance of specific molecular descriptors in predicting their biological activities. For instance, in the study of the antimicrobial properties of benzoate derivatives, topological and electronic parameters have been shown to be critical.

A study on p-aminobenzoic acid (PABA) derivatives demonstrated that electronic parameters, specifically the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO), were dominant in explaining the antimicrobial activity of the synthesized compounds. chitkara.edu.in Similarly, for 2-chlorobenzoic acid derivatives, topological parameters such as the second-order molecular connectivity index were found to govern their antibacterial and antifungal activities. nih.gov In the case of benzoylaminobenzoic acid derivatives, which act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), QSAR studies revealed that inhibitory activity is enhanced by increased hydrophobicity, molar refractivity, and the presence of a hydroxyl group. nih.gov

The following interactive data table summarizes the findings from several QSAR studies on different classes of benzoate derivatives, showcasing the diversity of applications for these computational approaches.

| Class of Benzoate Derivative | Biological Activity Studied | Key Molecular Descriptors Identified | Modeling Technique |

| p-Aminobenzoic acid derivatives | Antimicrobial | Total Energy (Te), Energy of LUMO | Multiple Linear Regression |

| 2-Chlorobenzoic acid derivatives | Antibacterial and Antifungal | Second Order Molecular Connectivity Index | Multiple Linear Regression |

| Benzoylaminobenzoic acid derivatives | FabH Inhibition | Hydrophobicity, Molar Refractivity, Presence of -OH group | Multiple Linear Regression |

| p-Hydroxybenzoate esters | Antibacterial | Lowest Unoccupied Molecular Orbital Energy (ELUMO), Dipole Moment (μ) | Stepwise Multiple Linear Regression |

These studies collectively underscore the power of cheminformatics and data mining in elucidating the complex relationships between the structure of benzoate derivatives and their biological functions. The insights gained from such computational investigations are invaluable for the rational design of new and more effective compounds for a variety of applications.

Virtual screening is another powerful cheminformatics technique that has been applied to databases of natural products and other chemical libraries to identify potential bioactive compounds, including benzoate derivatives. nih.govnih.gov This approach involves the computational filtering of large libraries of molecules to select a smaller subset of candidates that are predicted to be active against a specific biological target. This significantly reduces the time and cost associated with experimental screening.

Furthermore, machine learning and deep learning models are increasingly being used for the prediction of molecular properties. arxiv.orgsciengine.comnih.gov These advanced algorithms can learn complex patterns from large datasets of molecules and their associated properties, enabling more accurate predictions for new, untested compounds. For benzoate derivatives, such models could be trained to predict a wide range of properties, from solubility and toxicity to specific biological activities.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Methyl 4-hydroxy-2,5-dimethylbenzoate as a Key Synthetic Intermediate

In organic synthesis, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. The structural features of this compound make it a versatile building block. The reactivity of its hydroxyl, ester, and aromatic ring functionalities can be selectively exploited to build intricate molecular architectures.

Table 1: Synthetic Utility of Functional Groups in this compound This table is interactive. Click on a functional group to see its potential reactions.

| Functional Group | Position | Potential Synthetic Transformations |

|---|---|---|

| Hydroxyl (-OH) | C4 | O-alkylation (ether formation), O-acylation (ester formation), conversion to a leaving group for nucleophilic substitution. |

| Methyl Ester (-COOCH₃) | C1 | Hydrolysis to a carboxylic acid, reduction to a primary alcohol, amidation to form amides. |

| Aromatic Ring | Benzene (B151609) Core | Electrophilic aromatic substitution (e.g., nitration, halogenation), though reactivity is governed by existing substituents. |

The strategic placement of reactive sites on this compound allows it to serve as a starting point for the total synthesis of more complex molecules. For instance, the carboxylic acid group, which can be unmasked by hydrolyzing the methyl ester, can act as a directing group for C-H activation steps, a modern strategy that simplifies the preparation of key synthetic intermediates. acs.org The hydroxyl group can be used to introduce new side chains or link the molecule to other fragments. This multi-functionality makes the compound a valuable precursor for creating larger, more structurally diverse organic compounds that would be difficult to assemble otherwise.

In medicinal chemistry, a "scaffold" is the core structure of a molecule to which various functional groups can be attached. This process allows researchers to create a library of related compounds and test them for biological activity. The substituted benzene ring of this compound provides a rigid and well-defined scaffold. By systematically modifying the hydroxyl and ester groups, or by adding new substituents to the aromatic ring, medicinal chemists can design novel chemical entities. This approach is fundamental in the search for new drugs. For example, novel scaffolds are actively sought for developing selective COX-2 inhibitors to find anti-inflammatory agents with fewer side effects. sbmu.ac.ir The this compound core could serve as a foundational structure for such exploratory research, aiming to optimize biological activity, selectivity, and pharmacokinetic properties.

Utilization in the Development of Retinal-Based Molecular Probes

Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. Probes designed for imaging the retina are particularly important for studying diseases that can lead to blindness, such as diabetic retinopathy and age-related macular degeneration. Often, these conditions are associated with retinal hypoxia (a lack of oxygen).

While direct use of this compound in this area is not established, its chemical structure is relevant. Activatable probes for detecting retinal hypoxia have been synthesized using azo-based compounds coupled to fluorescent dyes. nih.gov The synthesis of such complex probes requires versatile phenolic building blocks. The hydroxyl group of this compound could, in principle, be used as a chemical handle to link it to a hypoxia-sensitive moiety (like an azo or nitroimidazole group) on one side and a fluorescent reporter on the other. Its substituted aromatic core could be used to fine-tune the probe's electronic properties and steric configuration, potentially influencing its specificity and imaging characteristics.

Contributions to Green Synthesis Methodologies for Active Pharmaceutical Ingredients

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of aromatic esters, a class to which this compound belongs, has been a focus of green chemistry research. Traditional esterification methods often require harsh acid catalysts and high temperatures, leading to energy consumption and waste.

Modern, greener alternatives are being developed that can be applied to the synthesis of this compound and its derivatives. brazilianjournals.com.br These include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times from hours to minutes and increase product yields for esterification reactions. ijsdr.org

Heterogeneous Catalysts: Using solid, reusable catalysts like certain zeolites or metal chlorides (e.g., SnCl₂) avoids the need for corrosive liquid acids and simplifies product purification. researchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent ("neat" conditions) reduces waste and environmental impact. researchgate.net

The application of these principles to the production of this compound or related pharmaceutical intermediates represents a significant contribution to more sustainable chemical manufacturing. mdpi.com

Table 2: Comparison of Traditional vs. Potential Green Synthesis for this compound This table is interactive. Hover over a methodology to see its key advantage.

| Parameter | Traditional Method (e.g., Fischer Esterification) | Potential Green Methodologies |

|---|---|---|

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Reusable solid acids, deep eutectic solvents (DESs). researchgate.net |

| Energy Input | Prolonged heating (reflux) | Microwave irradiation. ijsdr.org |

| Solvent | Often requires an excess of alcohol or other organic solvent | Solvent-free or use of greener solvents (e.g., water). researchgate.net |

| Workup | Neutralization of strong acid, aqueous washes | Simple filtration to recover catalyst, reduced waste streams. |

| Efficiency | Moderate yields, long reaction times | Higher yields, significantly shorter reaction times. |

Potential Roles in Functional Materials and Organic Electronics Research

Functional organic materials are at the heart of next-generation technologies like flexible displays (OLEDs), solar cells (OPVs), and sensors. The performance of these materials is dictated by the electronic properties of their constituent organic molecules. Aromatic compounds, particularly those with π-electron systems, are fundamental building blocks. researchgate.net

This compound, as a substituted aromatic molecule, can be considered a potential precursor for more complex functional materials. The substituents on the benzene ring (hydroxyl, methyl, and ester groups) influence the electron density of the ring, thereby tuning its optical and electronic properties. Through chemical modification, this compound could be converted into:

Monomers for Polymerization: The ester or hydroxyl group could be modified to create a polymerizable site, allowing it to be incorporated into conjugated polymers for use as semiconductors or light-emitting materials.

Building Blocks for Chromophores: It could serve as a starting fragment for the synthesis of larger, custom-designed chromophores (light-absorbing molecules) with specific photophysical properties for use in dyes or sensors. researchgate.net

While this remains a prospective application, the compound's accessible chemical functionality and substituted aromatic core make it a candidate for exploration in the synthesis of novel organic electronic materials.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding and Identification of Research Gaps

The current body of scientific literature presents a fragmented understanding of Methyl 4-hydroxy-2,5-dimethylbenzoate. While its fundamental chemical identity is established, as detailed in the table below, in-depth research into its properties and applications is noticeably sparse, especially when compared to its isomers and related benzoate (B1203000) derivatives.

| Identifier | Value |

|---|---|

| CAS Number | 27023-05-8 bldpharm.com |

| Molecular Formula | C10H12O3 bldpharm.comchemscene.com |

| Molecular Weight | 180.20 g/mol bldpharm.comchemscene.com |

| SMILES Code | O=C(OC)C1=CC(C)=C(O)C=C1C bldpharm.com |

This disparity highlights a significant void in the structure-property relationship knowledge base for substituted hydroxybenzoates. Key research gaps include:

Biological Activity: A near-complete absence of studies on its antimicrobial, antioxidant, or other pharmacological properties.

Physicochemical Properties: Lack of detailed experimental data on its solubility, pKa, and thermal stability.

Spectroscopic Data: Limited availability of comprehensive, peer-reviewed spectroscopic data (NMR, IR, MS) for analytical reference. rsc.org

Synthetic Methodologies: While general esterification methods are known, specific, optimized, and high-yield synthesis routes for this particular isomer are not well-documented in academic literature. mdpi.com

Emerging Methodologies and Interdisciplinary Research Opportunities for Benzoate Chemistry

Recent advancements in chemical synthesis and catalysis offer promising avenues for exploring benzoate chemistry, including the synthesis of this compound. Emerging methodologies are shifting towards greener, more efficient processes. For instance, the use of reusable solid acid catalysts, such as titanium- and zirconium-based systems, for the esterification of benzoic acids presents a sustainable alternative to traditional methods. mdpi.comresearchgate.net These catalytic approaches could be adapted to produce this compound, potentially improving yield and simplifying purification. Furthermore, advanced synthetic strategies like cooperative catalysis and novel condensation-aromatization reactions using Brønsted acidic ionic liquids could be explored for constructing the core benzoate structure. acs.orgacs.org

The structural features of this compound—a phenolic hydroxyl group, an ester, and methyl substituents—position it as a candidate for interdisciplinary research.

Materials Science: The phenolic group allows for its potential incorporation into polymer chains, suggesting applications in creating new functional materials, similar to how other phenolic compounds are used. Research groups are actively designing molecules for novel optoelectronic devices, and the fundamental structure of this benzoate could serve as a building block. ucsb.edu

Medicinal Chemistry: Many biologically active compounds are based on substituted benzene (B151609) rings. chemshuttle.com An interdisciplinary approach combining organic synthesis with computational modeling and biological screening could elucidate the potential of this molecule and its derivatives as scaffolds for new therapeutic agents.

Food Science and Microbiology: Drawing parallels with other parabens, a collaborative investigation with microbiologists could determine its efficacy as a preservative. researchgate.net Concerns over the safety of some benzoates, such as the potential for benzene formation in the presence of ascorbic acid, also necessitate interdisciplinary studies to evaluate the complete profile of any new preservative. nih.govwhiterose.ac.ukmdpi.com

Prospective Directions for Advanced Studies on this compound and its Analogues

Future research should adopt a systematic approach to first fill the existing knowledge gaps for this compound and then explore its potential through the study of its analogues.

For this compound:

Optimized Synthesis and Characterization: Development of a robust, high-yield synthetic protocol, followed by exhaustive spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) to establish a definitive analytical benchmark.

Physicochemical Profiling: Systematic measurement of key properties such as melting point, boiling point, water solubility, and dissociation constant (pKa) to understand its behavior in various systems.

Biological Screening: A comprehensive screening program to assess its activity against a panel of bacteria and fungi to evaluate its potential as an antimicrobial agent. Further studies could investigate its antioxidant and anti-inflammatory properties.

For its Analogues:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by varying the substitution pattern of the methyl groups (e.g., 2,3-, 2,6-, 3,4-, 3,5-dimethyl isomers) and the nature of the ester group (e.g., ethyl, propyl). This would allow for a comparative analysis of how substituent placement affects biological activity and physical properties.

Development of Novel Derivatives: Using the molecule as a scaffold, researchers could introduce other functional groups to create novel compounds for targeted applications in medicinal chemistry or materials science. For example, the hydroxyl group could be a handle for derivatization to create new ethers or esters with potentially enhanced properties.

Computational Studies: Employing computational chemistry to model the properties of this compound and its analogues. These in silico studies can predict biological activity, reactivity, and spectroscopic signatures, thereby guiding and accelerating experimental work.

A proposed framework for future research is outlined in the table below.

| Research Area | Methodology | Expected Outcome |

|---|---|---|

| Optimized Synthesis | Esterification using solid acid catalysts (e.g., Zr/Ti) | Efficient, high-yield, and environmentally benign production route. |

| Biological Activity | In vitro antimicrobial assays (e.g., MIC determination), antioxidant assays (e.g., DPPH) | Determination of potential as a preservative or bioactive agent. |

| SAR Studies | Synthesis of isomers and analogues, followed by comparative biological and physicochemical testing | Understanding of the relationship between molecular structure and function. |

| Materials Integration | Polymerization reactions utilizing the phenolic hydroxyl group | Creation of new polymers with tailored properties. |

By pursuing these research directions, the scientific community can transform this compound from a chemical curiosity into a well-understood compound with potential applications across multiple disciplines.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-hydroxy-2,5-dimethylbenzoate in laboratory settings?

- Methodological Answer : The compound can be synthesized via catalytic Diels–Alder/aromatization reactions using biobased furanic derivatives. For example, ethyl 4-hydroxy-2,5-dimethylbenzoate (structurally analogous) was synthesized by reacting furanic precursors under acidic conditions, followed by esterification with methanol . Purification involves column chromatography (e.g., 1–20% methanol-DCM gradients) and recrystallization. Alternative routes include direct esterification of 4-hydroxy-2,5-dimethylbenzoic acid using methanol and acid catalysts (e.g., H₂SO₄) .

Q. How can spectroscopic techniques be optimized to confirm the structure of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR, HMBC, and HSQC to resolve positional isomerism (e.g., distinguishing 2,4- vs. 2,5-dimethyl substitution). For instance, HMBC correlations between aromatic protons and carbonyl/methoxy groups can confirm regiochemistry, as demonstrated in ethyl 4-hydroxy-2,5-dimethylbenzoate studies . Mass spectrometry (HRMS) with m/z accuracy <5 ppm validates molecular formulas, while FT-IR identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. What are the critical parameters for ensuring the stability of this compound during storage?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or oxidation. Purity (>97% by HPLC) and absence of moisture are critical; silica gel desiccants are recommended. Stability assays under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can contradictions in metabolic pathway data for this compound be resolved?

- Methodological Answer : Use species-specific in vitro models (e.g., rat hepatocytes, human microsomes) to compare phase I/II metabolism. For example, mandestrobin analogs showed divergent metabolic profiles in rats (hydroxylation) vs. fish (conjugation). Quantitative LC-MS/MS tracking of metabolites (e.g., hydroxylated or glucuronidated derivatives) and inhibition studies (CYP450 isoform-specific inhibitors) clarify enzymatic contributions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Systematically modify substituents (e.g., methyl, methoxy, halogens) and assess bioactivity via in silico docking (AutoDock Vina) and in vitro assays. For example, replacing the 4-hydroxy group with amino or halogens in similar benzoates altered antimicrobial potency. QSAR models using descriptors like LogP, PSA, and H-bond donors predict bioavailability .

Q. How should conflicting crystallographic data on polymorphs of this compound be addressed?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify polymorphic forms. For unresolved cases, lattice energy calculations (DFT) and Hirshfeld surface analysis compare hydrogen-bonding networks and packing efficiencies, as applied in 4-(dimethylamino)benzohydrazide studies .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported LogP values for this compound?

- Methodological Answer : Validate experimental LogP via shake-flask method (octanol-water partition) and compare with computational predictions (e.g., MarvinSketch, ACD/Labs). Discrepancies often arise from pH-dependent ionization (pKa ~8.5 for phenolic OH); ensure measurements at controlled pH (7.4 for physiological relevance). Cross-reference with HPLC retention time correlations .

Experimental Design Considerations

Q. What controls are essential for assessing the photodegradation of this compound?

Retrosynthesis Analysis